molecular formula C₂₄H₂₉FO₅ B1146594 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone CAS No. 61618-91-5

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone

Cat. No.: B1146594
CAS No.: 61618-91-5
M. Wt: 416.48
InChI Key:
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Description

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as fluorine, methyl, and epoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

    Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor.

    Epoxidation: Formation of the 9,11-epoxy group using peracid reagents such as m-chloroperbenzoic acid (m-CPBA).

    Acetylation: Introduction of the acetate group at the 21st position using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.

Scientific Research Applications

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 21-(Acetyloxy)-9,11-epoxy-6-fluocortolone involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This modulation can lead to anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic steroid with potent anti-inflammatory properties.

    Prednisolone: Another synthetic steroid used to treat a variety of inflammatory and autoimmune conditions.

    Betamethasone: Known for its strong glucocorticoid activity.

Uniqueness

21-(Acetyloxy)-9,11-epoxy-6-fluocortolone is unique due to its specific structural features, such as the presence of a fluorine atom and an epoxy group. These features can influence its biological activity and pharmacokinetic properties, potentially offering advantages over other similar compounds in certain therapeutic contexts.

Properties

IUPAC Name

[2-[(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO5/c1-12-7-15-16-9-18(25)17-8-14(27)5-6-23(17,4)24(16)20(30-24)10-22(15,3)21(12)19(28)11-29-13(2)26/h5-6,8,12,15-16,18,20-21H,7,9-11H2,1-4H3/t12-,15+,16?,18+,20+,21-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTFGCLKNPQYLS-RWDRDKSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)COC(=O)C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)COC(=O)C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746957
Record name (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61618-91-5
Record name (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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